(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with phenylacetic acid, followed by dehydration to form the desired enamide. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enamide to amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its ability to interact with biological targets, such as enzymes and receptors, can be explored for therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. Research into these properties can lead to the development of new medications.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, the compound may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic transformations.
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in the preparation of fluorinated compounds.
Uniqueness
(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific combination of a trifluoromethyl group and a phenyl group attached to an enamide backbone. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Properties
Molecular Formula |
C16H12F3NO |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H,20,21)/b11-10+ |
InChI Key |
JOUNWYMNIGZVIA-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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